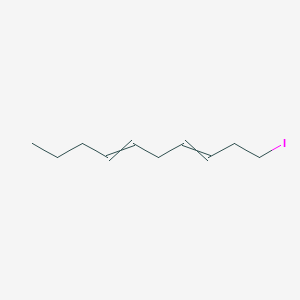

1-Iododeca-3,6-diene

Description

Contextualization within Halogenated Polyunsaturated Systems

Halogenated hydrocarbons are organic compounds containing one or more halogen atoms. pcc.eu The inclusion of halogens imparts specific chemical and physical properties that differ from their parent alkanes or alkenes. pcc.eupressbooks.pub In polyunsaturated systems, which feature multiple carbon-carbon double or triple bonds, the presence of a halogen atom further diversifies their reactivity. pcc.eu

The properties of halogenated compounds are influenced by several factors:

Type of Halogen: The reactivity of the carbon-halogen bond is highly dependent on the halogen. The C-I bond is the longest and weakest among the halocarbons, making iodine an excellent leaving group in nucleophilic substitution and coupling reactions. This renders iodo-compounds the most chemically active in this class, followed by those with bromine and chlorine. pcc.eu

Degree of Unsaturation: The presence of double bonds, as in a diene system, introduces regions of high electron density, making the molecule susceptible to electrophilic addition and a participant in pericyclic reactions. wou.edu

Halogenated polyunsaturated systems are less common in nature but are invaluable in synthetic chemistry. The more halogen atoms present in a molecule, the higher its density and boiling point tend to be. pcc.eu The combination of a reactive C-X bond and a polyene framework allows for sequential, site-selective modifications, a crucial aspect in the synthesis of complex natural products and pharmaceuticals.

Table 1: General Properties of Halogenated Hydrocarbons

| Property | Description |

|---|---|

| Reactivity | Increases with the polarizability and leaving group ability of the halogen: I > Br > Cl > F. pcc.eu |

| Bond Polarity | The C-X bond polarity decreases down the group: C-F is the most polar, while C-I is the least polar but most polarizable. pressbooks.pub |

| Boiling Point | Generally increases with the mass of the halogen atom and the number of halogen atoms present. pcc.eu |

| Synthetic Utility | Widely used in substitution, elimination, and transition-metal-catalyzed cross-coupling reactions. mdpi.com |

Significance as a Versatile Synthetic Intermediate

A synthetic intermediate is a molecule that is formed from reactants and reacts further to give the desired product in a multi-step synthesis. nih.govlumenlearning.com 1-Iododeca-3,6-diene exemplifies a versatile intermediate due to its dual functionality. The carbon-iodine bond serves as a handle for introducing a wide variety of substituents, while the diene system offers a scaffold for building cyclic and acyclic structures.

The primary utility of the iodo-group in this molecule is for carbon-carbon bond formation. It can readily participate in numerous coupling reactions, such as:

Suzuki Coupling: Reaction with an organoboron compound.

Stille Coupling: Reaction with an organotin compound. mdpi.com

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

Negishi Coupling: Reaction with an organozinc compound.

These reactions are fundamental in modern organic synthesis for creating complex carbon skeletons. For instance, the coupling of an iodo-diene with another molecule can be a key step in synthesizing insect pheromones or other biologically active natural products. researchgate.net The synthesis of related iodo-dienes has been documented as a crucial step in preparing pheromone components. researchgate.netpsu.edu

Simultaneously, the 1,3-diene motif (or a related skipped diene) is a valuable functional group. It is a classic precursor in Diels-Alder reactions for the stereoselective formation of six-membered rings. orgsyn.orgmdpi.com The diene can also undergo other transformations, such as selective hydrogenation or oxidation, to introduce new functional groups and stereocenters. beilstein-journals.org The ability to perform selective reactions at either the C-I bond or the diene system allows for a modular and flexible approach to complex target molecules.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Alkyl Iodide | Cross-Coupling (e.g., Stille, Suzuki) | Substituted Polyenes |

| Alkyl Iodide | Nucleophilic Substitution | Ethers, Amines, Azides, etc. |

| Alkyl Iodide | Grignard Reagent Formation (via metal-halogen exchange) | Organometallic Reagents |

| Diene System | Diels-Alder Cycloaddition | Substituted Cyclohexene (B86901) Derivatives |

| Diene System | Ring-Closing Metathesis (if tethered) | Macrocycles or Fused Rings psu.edu |

| Diene System | Selective Hydrogenation | Mono-alkenes or Alkanes |

| Diene System | Oxidative Cleavage (Ozonolysis) | Aldehydes or Carboxylic Acids |

This strategic combination of functionalities ensures that this compound and its isomers are powerful building blocks in the synthetic chemist's toolkit, enabling the efficient construction of intricate molecular structures.

Structure

2D Structure

3D Structure

Properties

CAS No. |

92640-35-2 |

|---|---|

Molecular Formula |

C10H17I |

Molecular Weight |

264.15 g/mol |

IUPAC Name |

1-iododeca-3,6-diene |

InChI |

InChI=1S/C10H17I/c1-2-3-4-5-6-7-8-9-10-11/h4-5,7-8H,2-3,6,9-10H2,1H3 |

InChI Key |

LFEKTGAXFLZVPK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CCC=CCCI |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 1 Iododeca 3,6 Diene

Electrophilic Addition Reactions

Electrophilic addition reactions to conjugated dienes like 1-Iododeca-3,6-diene can proceed via two main pathways: 1,2-addition and 1,4-addition. chemistrysteps.com The initial step in these reactions is the protonation of one of the double bonds by an electrophile (E⁺), which leads to the formation of a resonance-stabilized allylic carbocation. pressbooks.pub For this compound, protonation is expected to occur at the C-3 or C-6 positions to yield the most stable carbocation.

The regioselectivity of electrophilic addition to a conjugated diene is determined by the stability of the resulting carbocation intermediate. chemistrysteps.com In the case of this compound, the addition of an electrophile, such as a hydrogen halide (HX), will lead to the formation of an allylic carbocation. The subsequent attack by the nucleophile (X⁻) can occur at two different positions, leading to the 1,2-adduct or the 1,4-adduct. lumenlearning.com

The 1,2-addition product results from the nucleophile attacking the carbon atom adjacent to the initial site of electrophilic attack. The 1,4-addition product is formed when the nucleophile attacks the carbon atom at the other end of the conjugated system. lumenlearning.com The distribution of these products is highly dependent on the reaction conditions. units.it

Table 1: Predicted Products of Electrophilic Addition of HBr to this compound

| Product Type | IUPAC Name of Product | Description |

| 1,2-Addition Product | 3-Bromo-1-iododeca-4-ene | The electrophile (H⁺) adds to C-4, and the nucleophile (Br⁻) adds to C-3. |

| 1,4-Addition Product | 5-Bromo-1-iododeca-3-ene | The electrophile (H⁺) adds to C-4, and the nucleophile (Br⁻) adds to C-5 after resonance. |

This table presents predicted products based on general principles of electrophilic addition to conjugated dienes.

The ratio of 1,2- to 1,4-addition products is often dictated by whether the reaction is under kinetic or thermodynamic control. libretexts.org

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed faster. This is usually the 1,2-addition product, as the nucleophile attacks the carbocation at the position closest to the initial electrophilic attack, which has a higher positive charge density. The activation energy for the formation of the kinetic product is lower. libretexts.org

Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control, and the more stable product is favored. The 1,4-addition product often has a more substituted, and therefore more stable, double bond, making it the thermodynamic product. Given enough energy, the initially formed kinetic product can revert to the allylic carbocation intermediate, allowing for the eventual formation of the more stable thermodynamic product. libretexts.org

Table 2: Predicted Effect of Temperature on Product Distribution in the Addition of HBr to this compound

| Temperature | Controlling Factor | Major Product | Minor Product |

| Low (e.g., -80 °C) | Kinetic Control | 1,2-Addition Product | 1,4-Addition Product |

| High (e.g., 40 °C) | Thermodynamic Control | 1,4-Addition Product | 1,2-Addition Product |

This table illustrates the general principle of kinetic vs. thermodynamic control as it would apply to this compound.

The addition of halogens (e.g., Br₂, Cl₂) to a conjugated diene can also yield both 1,2- and 1,4-addition products. The mechanism is believed to involve a cyclic halonium ion intermediate, similar to the addition to a simple alkene. Attack by the halide ion on this intermediate can occur at either of the carbons that were part of the double bond (leading to the 1,2-product) or at the terminal carbon of the conjugated system (leading to the 1,4-product). The principles of kinetic and thermodynamic control also apply to halogen addition.

Cycloaddition Chemistry

Cycloaddition reactions are a class of pericyclic reactions where two unsaturated molecules react to form a cyclic adduct. The conjugated diene system in this compound makes it a potential candidate for such reactions, most notably the Diels-Alder reaction. libretexts.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org This reaction is highly valuable in organic synthesis due to its stereospecificity and its ability to form complex cyclic systems in a single step. iitk.ac.in

For this compound to act as the diene component in a Diels-Alder reaction, its conjugated double bonds must be able to adopt an s-cis conformation. masterorganicchemistry.com The presence of substituents on the diene can influence its reactivity. Electron-donating groups on the diene generally increase the rate of reaction with electron-deficient dienophiles. organic-chemistry.org The alkyl chain and the iodoalkyl group in this compound are generally considered to be weakly electron-donating through inductive effects.

The reactivity of this compound as a diene would be dependent on the nature of the dienophile. With electron-poor dienophiles, such as maleic anhydride (B1165640) or acrylates, this compound is expected to undergo a normal-electron-demand Diels-Alder reaction. libretexts.org The iodine atom is distant from the diene system and is not expected to sterically hinder the approach of the dienophile to a significant extent. The reaction would lead to the formation of a cyclohexene (B86901) ring with the iodoalkyl and other alkyl groups as substituents.

Table 3: Predicted Diels-Alder Adducts with Representative Dienophiles

| Dienophile | Predicted Adduct Structure | Notes |

| Maleic Anhydride | A bicyclic anhydride with an iodoalkyl substituent. | The reaction is expected to be stereospecific, with the stereochemistry of the dienophile being retained in the product. |

| Methyl Acrylate | A cyclohexene ring with an iodoalkyl group and a methoxycarbonyl group. | Regioselectivity would need to be considered, leading to the potential for ortho and meta isomers. |

This table provides predicted outcomes for the Diels-Alder reaction of this compound based on established principles.

Diels-Alder Reactions of this compound

Regioselectivity and Stereoselectivity in Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for constructing six-membered rings. organic-chemistry.orgwikipedia.org The regioselectivity and stereoselectivity of this reaction with this compound are governed by the electronic and steric properties of the substituents on both the diene and the dienophile. wolfram.commasterorganicchemistry.com

In a typical Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is dominant. organic-chemistry.org For this compound, which can be considered a 1-substituted diene, the largest HOMO coefficient is at the C4 position. When reacting with an unsymmetrical dienophile bearing an electron-withdrawing group (EWG), the largest LUMO coefficient is on the carbon atom beta to the EWG. The alignment of these larger orbital coefficients leads to the preferential formation of the "ortho" (1,2-substituted) or "para" (1,4-substituted) regioisomers over the "meta" (1,3-substituted) product. wikipedia.orgmasterorganicchemistry.com For 1-substituted dienes, the "ortho" product is generally favored. masterorganicchemistry.com

The stereoselectivity of the Diels-Alder reaction is also highly controlled. The reaction is stereospecific with respect to the dienophile; a cis-dienophile will yield a cis-substituted cyclohexene, and a trans-dienophile will result in a trans-substituted product. masterorganicchemistry.com Furthermore, the reaction typically proceeds via an endo transition state, where the electron-withdrawing groups on the dienophile are oriented under the plane of the diene. This orientation is favored due to secondary orbital interactions, although the exo product may be thermodynamically more stable. organic-chemistry.org

| Dienophile | Major Regioisomer | Predicted Major Stereoisomer | Controlling Factors |

|---|---|---|---|

| Maleic Anhydride | "Ortho" | Endo | Frontier Molecular Orbital (FMO) Theory, Secondary Orbital Interactions |

| Methyl Acrylate | "Ortho" | Endo | FMO Theory, Steric Hindrance |

| Dimethyl Fumarate | "Ortho" | Exo (thermodynamically favored) | FMO Theory, Steric Hindrance |

Inverse Electron Demand Diels-Alder Reactions

While the normal-demand Diels-Alder reaction involves an electron-rich diene and an electron-poor dienophile, the inverse electron demand Diels-Alder (IEDDA) reaction reverses these electronic requirements. wikipedia.orgnih.gov In an IEDDA reaction, the dominant interaction is between the HOMO of the dienophile and the LUMO of the diene. wikipedia.org This type of reaction is facilitated by electron-donating groups on the dienophile and electron-withdrawing groups on the diene. organic-chemistry.orgnih.gov

The alkyl framework of this compound is electron-donating, making it inherently electron-rich and more suited for normal-demand Diels-Alder reactions. However, to engage in IEDDA reactions, it would need to react with a very electron-rich dienophile, such as an enamine or an enol ether, and the diene itself could be modified to be more electron-poor. Alternatively, highly reactive electron-poor dienes like tetrazines can react with electron-rich dienophiles. nih.gov In a hypothetical IEDDA scenario with this compound, the regioselectivity would be governed by the interaction of the dienophile's HOMO with the diene's LUMO. mun.ca

Intramolecular Cycloadditions

The structure of this compound, containing both a diene and a separate alkene (dienophile), makes it a candidate for intramolecular Diels-Alder (IMDA) reactions. rsc.orgthieme-connect.comrsc.org In this case, the deca-3,6-diene system can be considered a 1,3,9-decatriene derivative, where the diene at C3-C5 can react with the dienophile at C6-C7. However, the short tether between the diene and dienophile would lead to a highly strained product, making this specific intramolecular cyclization unlikely. A more plausible scenario involves a derivative where the dienophile is further down the chain. For instance, in a deca-1,3,9-triene system, the IMDA reaction proceeds to form a bicyclic system. rsc.orgthieme-connect.com The stereochemical outcome of such reactions is often controlled by the geometry of the transition state, with chair-like transition states being generally preferred, leading to cis-fused products in many cases. uh.edunih.gov The use of Lewis acids can enhance the rate and selectivity of IMDA reactions. rsc.orguh.edu

Organometallic Transformations Involving this compound

The carbon-iodine (C-I) bond in this compound is a key site for organometallic transformations, particularly with transition metals like palladium. caltech.edu

Oxidative Addition Reactions at the C-I Bond

Oxidative addition is a fundamental step in many catalytic cycles, where a low-valent metal center, such as Palladium(0), inserts into a C-X bond, in this case, the C-I bond. caltech.eduwiley.comcsbsju.edu This process involves the oxidation of the metal (e.g., Pd(0) to Pd(II)) and the formation of a new organometallic complex. wiley.comlibretexts.org The reaction of this compound with a Pd(0) complex, typically supported by phosphine (B1218219) ligands, would yield a (deca-3,6-dienyl)palladium(II) iodide complex. researchgate.net The reactivity for such additions generally follows the trend I > Br > Cl for the halide. libretexts.org The reaction can proceed through a concerted mechanism or, in some cases, a radical pathway, especially under photochemical conditions. diva-portal.org

| Metal Complex | Reaction Type | Product | Key Features |

|---|---|---|---|

| Pd(PPh₃)₄ | Oxidative Addition | (deca-3,6-dienyl)Pd(PPh₃)₂I | Formation of a Pd(II) complex. wiley.com |

| Ni(COD)₂ | Oxidative Addition | (deca-3,6-dienyl)Ni(COD)I | Similar to palladium, forms a Ni(II) species. |

Reductive Elimination Pathways

Reductive elimination is the reverse of oxidative addition and is often the final, product-forming step in a catalytic cycle. caltech.eduwiley.com In this step, two ligands from the metal center are coupled, and the metal is reduced to a lower oxidation state. For the (deca-3,6-dienyl)palladium(II) iodide complex formed from oxidative addition, a subsequent transmetalation step (e.g., with an organozinc or organoboron reagent) would be required to introduce a second organic group onto the palladium. The resulting diorganopalladium(II) complex can then undergo reductive elimination to form a new carbon-carbon bond, regenerating the Pd(0) catalyst. wiley.comrsc.org The two groups to be eliminated must be cis to each other on the metal center. wiley.com

Migratory Insertions with Coordinated Ligands

Following the oxidative addition of this compound to a metal center, the resulting organometallic complex can undergo migratory insertion reactions if an unsaturated ligand, such as carbon monoxide (CO) or an alkene, is also coordinated to the metal. diva-portal.orgpku.edu.cnlibretexts.org In a migratory insertion, the alkyl group (the deca-3,6-dienyl moiety) formally migrates to the adjacent unsaturated ligand. libretexts.orgcmu.edu For example, in the presence of carbon monoxide, the deca-3,6-dienyl group can migrate to a coordinated CO ligand to form an acylpalladium(II) complex. diva-portal.orgpku.edu.cnresearchgate.net This acyl intermediate is a key species in palladium-catalyzed carbonylation reactions, which can then be trapped by various nucleophiles to generate carboxylic acids, esters, amides, or ketones. diva-portal.org

Transmetallation Reactions

Transmetallation is a fundamental organometallic process involving the transfer of an organic ligand from one metal to another. For this compound, this process typically begins with the conversion of the carbon-iodine bond into a carbon-metal bond. This can be achieved through direct oxidative addition with a low-valent metal or by reaction with an active metal like lithium or magnesium to form an organolithium or Grignard reagent, respectively.

Once the initial organometallic species, such as deca-3,6-dienyl-lithium or -magnesium iodide, is formed, it can undergo transmetallation with a variety of metal salts (e.g., ZnCl₂, CuBr, Ti(O-iPr)₄). This step is often driven by the relative electronegativities of the metals and the formation of a more stable organometallic species.

The general mechanism for a transmetallation involving an intermediate organolithium reagent is depicted below:

Formation of Organolithium Reagent: CH₃(CH₂)₂CH=CHCH₂CH=CH(CH₂)₂I + 2 Li → CH₃(CH₂)₂CH=CHCH₂CH=CH(CH₂)₂Li + LiI

Transmetallation to a Different Metal (M): CH₃(CH₂)₂CH=CHCH₂CH=CH(CH₂)₂Li + MClₙ → [CH₃(CH₂)₂CH=CHCH₂CH=CH(CH₂)₂]ₙM + LiCl

These resulting organometallic compounds are valuable intermediates in synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high degrees of selectivity. For instance, organocuprates derived from this compound can be used in conjugate addition reactions, while organozinc reagents can participate in Negishi cross-coupling reactions.

Functionalization of the Alkene and Alkyl Iodide Moieties

The presence of both an alkyl iodide and two non-conjugated double bonds in this compound allows for a range of functionalization strategies. The distinct reactivity of these groups enables selective transformations.

Palladium(0)-Catalyzed Difunctionalization of Dienes

Palladium(0) catalysts are exceptionally effective for the difunctionalization of dienes, a process that can be applied to molecules like this compound where an intramolecular reaction is possible. The general catalytic cycle provides a framework for understanding how this substrate might behave. d-nb.info

The reaction is initiated by the oxidative addition of the Pd(0) complex into the carbon-iodine bond of this compound. This forms an alkyl-palladium(II) intermediate. Subsequently, one of the double bonds of the diene moiety can insert into the alkyl-palladium bond. This migratory insertion typically proceeds to form a π-allyl palladium species. d-nb.info This intermediate is then susceptible to attack by a nucleophile, which can lead to either 1,2- or 1,4-addition products relative to the original diene system. d-nb.info The final step is the reductive elimination of the product and regeneration of the Pd(0) catalyst. d-nb.info

Table 1: Hypothetical Palladium(0)-Catalyzed Intramolecular Cyclization/Functionalization of this compound

| Nucleophile (Nu⁻) | Proposed Major Product(s) | Reaction Type |

| Malonate ester | Substituted cyclopentane (B165970) or cyclohexane (B81311) derivatives | Alkylation |

| Amine (R₂NH) | Nitrogen-containing heterocyclic compounds | Amination |

| Boronic acid (RB(OH)₂) | Aryl- or vinyl-substituted cyclic products | Suzuki-type Coupling |

This table is illustrative and based on established principles of Pd(0)-catalyzed reactions. Actual outcomes would depend on specific reaction conditions.

Chemo- and Regioselective Transformations

The different functional groups in this compound exhibit distinct reactivities, which can be exploited for chemo- and regioselective transformations.

Chemoselectivity: The primary alkyl iodide is a soft electrophile, making it highly susceptible to reactions with soft nucleophiles, such as organocuprates or thiolates, in Sₙ2-type reactions. It is also the primary site for oxidative addition with low-valent metals like Pd(0) or Ni(0). google.com In contrast, the internal double bonds are more nucleophilic and will react preferentially with hard electrophiles like protons (in acidic media) or reagents used for epoxidation (e.g., m-CPBA) and dihydroxylation (e.g., OsO₄). This differential reactivity allows for the selective modification of one functional group while leaving the others intact.

Regioselectivity: When considering reactions involving the double bonds, regioselectivity becomes a key issue. The two double bonds (at C3-C4 and C6-C7) are electronically similar. Therefore, selectivity in reactions like epoxidation or hydroboration would likely be governed by steric factors. The C6-C7 double bond is closer to the center of the carbon chain, while the C3-C4 double bond is closer to the end, which could lead to subtle differences in steric hindrance depending on the reagent used. In intramolecular reactions, such as the Pd-catalyzed cyclization described above, the regioselectivity of the alkene insertion (i.e., which double bond participates) would determine the size of the resulting ring (e.g., five-membered vs. six-membered ring formation).

Table 2: Predicted Chemoselective Reactions of this compound

| Reagent | Reactive Site | Expected Transformation |

| Mg / Ether | C-I bond | Formation of a Grignard reagent |

| (CH₃)₂CuLi | C-I bond | Sₙ2 substitution of iodide with a methyl group |

| m-CPBA | C=C bonds | Epoxidation of one or both double bonds |

| Pd(PPh₃)₄ | C-I bond | Oxidative addition to form an organopalladium species |

| BH₃, then H₂O₂/NaOH | C=C bonds | Hydroboration-oxidation to form alcohols |

Applications of 1 Iododeca 3,6 Diene in Advanced Organic Synthesis

Building Block for Complex Natural Products

The 1,4-diene, or skipped diene, motif is a structural feature found in a wide variety of natural products, including many alkaloids, terpenoids, polyketides, and fatty acids. rsc.orgrsc.org The synthesis of these molecules is a significant focus of organic chemistry, and building blocks that can efficiently introduce this moiety are highly sought after. The non-conjugated diene system in 1-Iododeca-3,6-diene makes it a prime candidate for this role.

Research in natural product synthesis often encounters complex structures where the skipped diene is a key component of the carbon skeleton. rsc.org For instance, synthetic intermediates for bioactive lipids such as 14,21-dihydroxy docosahexaenoic acids, which are pro-healing molecules produced by macrophages, have been shown to contain a nona-3,6-diene core structure, highlighting the relevance of this specific diene arrangement in biologically important molecules. nih.gov

Furthermore, structurally similar compounds like (3S,6Z)-8-ethyl-3-iododeca-1,5-diene are recognized as fragments of larger, stereochemically complex molecules, underscoring the importance of iodo-diene structures as building blocks in total synthesis. pearson.compearson.comchegg.com The terminal iodide of this compound serves as a versatile functional handle. It can participate in a variety of carbon-carbon bond-forming reactions, such as chromium-mediated couplings, which are used to join complex fragments in the synthesis of natural products like the halichondrins. google.com This allows synthetic chemists to incorporate the ten-carbon diene chain into a larger molecular framework en route to the final natural product.

Precursor for Advanced Materials

The unique combination of a reactive iodide and a diene system allows this compound to serve as a precursor for various advanced materials, from light-emitting polymers to structured liquid crystals.

Synthesis of Aggregation-Induced Emission (AIE) Luminogens

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to fluoresce brightly upon aggregation. This effect is the opposite of the more common aggregation-caused quenching (ACQ) seen in traditional dyes. The design of AIE luminogens (AIEgens) typically involves a central fluorophore core appended with rotatable groups. In dilute solutions, the rotation of these groups quenches fluorescence, but in an aggregated state, the restriction of this intramolecular rotation (RIR) blocks the non-radiative decay pathway and activates strong light emission.

While direct synthesis of AIEgens from this compound has not been prominently reported, its structure is well-suited for such applications. The terminal iodide provides a convenient point of attachment to known AIE-active cores, such as tetraphenylethylene (B103901) (TPE). The long, hydrophobic decadiene tail would promote the aggregation of the resulting molecule in polar solvents. This aggregation would in turn restrict the motion of the AIE-core, leading to a "turn-on" fluorescence signal. This makes this compound a potential building block for creating new AIEgens for applications in chemical sensing, bio-imaging, and diagnostics.

Role in Polymerization Reactions (e.g., Synthetic Rubbers)

The polymerization of dienes is a cornerstone of polymer chemistry, most famously in the production of synthetic rubbers from conjugated dienes like 1,3-butadiene (B125203). wikipedia.org this compound, as a non-conjugated diene, undergoes different polymerization pathways. wikipedia.org

One of the most effective methods for polymerizing non-conjugated α,ω-dienes (dienes with double bonds at each end) is Acyclic Diene Metathesis (ADMET) polymerization. jove.comadvancedsciencenews.com This technique uses catalysts, often ruthenium-based, to form long-chain polyalkenamers, and has been successfully used to create a variety of functional polymers, including bio-based polyesters. advancedsciencenews.commdpi.com Recent advances have even enabled cis-selective ADMET polymerization, providing precise control over the polymer's properties. nih.govacs.org

For internal, non-conjugated dienes like this compound, copolymerization with other olefins such as ethylene (B1197577) using metallocene catalysts is a viable route. researchgate.netmdpi.com In such reactions, one of the double bonds in the diene is incorporated into the growing polymer chain, leaving the second double bond as a pendant group. researchgate.net This pendant double bond can then be used for subsequent cross-linking reactions to create thermosets or vulcanized elastomers, similar to the process used to strengthen natural rubber. The terminal iodide on the monomer could also potentially serve as an initiation site for other types of polymerization or as a handle for post-polymerization modification.

Development of Liquid Crystalline Compounds

Liquid crystals are phases of matter with properties intermediate between those of conventional liquids and solid crystals. uh.edu The synthesis of molecules that exhibit liquid crystalline (mesomorphic) properties typically involves combining a rigid core (mesogen) with flexible terminal chains. ukessays.comcolorado.edu

The this compound molecule is an ideal precursor for the flexible tail component of a liquid crystal. The terminal iodide is a highly reactive group that can be readily coupled to a variety of aromatic cores used as mesogens. ukessays.com While direct use of this compound is not widely documented, a closely related analogue, 12-iododeca-1,3-diene , has been successfully employed in the synthesis of advanced liquid crystalline materials. In this research, the iodo-diene was used to alkylate a phenolic core, leading to the formation of H-shaped "gemini" amphiphiles. These molecules were found to self-assemble into thermotropic smectic liquid crystal phases.

A crucial feature of using a diene-containing tail is the ability to "fix" the liquid crystalline structure through polymerization. The diene units can be cross-linked via photopolymerization, creating a robust polymer film that retains the ordered nanostructure of the liquid crystal phase. This creates highly stable materials with potential applications in areas like nanostructured membranes.

Table 1: Example Synthesis of a Liquid Crystalline Precursor using a Functionalized Iodo-diene This table is based on the synthesis of a gemini (B1671429) amphiphile using a structurally similar iodo-diene as reported in scientific literature.

| Step | Reactants | Key Reagents & Conditions | Product | Purpose |

| 1 | Methyl 2,4-dihydroxybenzoate, 12-iododeca-1,3-diene | K₂CO₃, Acetone, Reflux | Monomeric diene-tailed benzoate (B1203000) | Attaching the flexible, polymerizable tail to the core precursor. |

| 2 | Monomeric diene-tailed benzoate (2 equiv.), α,ω-Dibromoalkane (1 equiv.) | K₂CO₃, Acetone, Reflux | Dimeric (H-shaped) ester | Linking two core units to form the gemini structure. |

| 3 | Dimeric ester | KOH, EtOH/H₂O, Reflux; then HCl | Dimeric benzoic acid | Hydrolyzing the ester to a carboxylic acid for further coupling. |

| 4 | Dimeric benzoic acid, 1-(2-hydroxyethyl)-3-methylimidazolium salt | DIC, DMAP, CH₂Cl₂ | Final Gemini Amphiphile | Coupling the hydrophilic headgroup to form the final amphiphilic liquid crystal molecule. |

DIC: N,N'-diisopropylcarbodiimide; DMAP: 4-dimethylaminopyridine.

Construction of Bioactive Scaffolds and Pharmaceuticals

In drug discovery and medicinal chemistry, a "scaffold" refers to the core structure of a molecule. This compound possesses features that make it a promising component for building new bioactive scaffolds.

The long carbon chain is a lipophilic tail, a common feature in molecules designed to interact with or pass through cell membranes. Long-chain fatty acids, for example, are known to be bioactive, in part by altering the properties of cell membrane microdomains known as lipid rafts. nih.govnih.gov The decadiene chain of this compound could be used to impart similar properties, helping to localize a drug molecule to a membrane or influencing cellular signaling pathways.

The skipped diene motif itself is prevalent in many biologically active natural products, suggesting that this structural unit is favorably recognized by biological systems. rsc.orgdntb.gov.ua As previously noted, intermediates containing a nona-3,6-diene structure are used to synthesize pro-healing lipid mediators. nih.gov

Finally, the terminal iodide is an exceptionally useful functional group in pharmaceutical synthesis. It is often referred to as a "heavy" halogen and is a key reactive handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which are workhorse methods for assembling complex drug molecules. This allows the this compound unit to be efficiently connected to other pharmacophores, making it a versatile building block in a fragment-based approach to drug discovery.

Theoretical and Computational Investigations of 1 Iododeca 3,6 Diene Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. For a compound like 1-Iododeca-3,6-diene, DFT calculations would be instrumental in exploring various potential reaction pathways, such as cycloadditions, nucleophilic substitutions, and metal-catalyzed cross-coupling reactions.

Researchers would typically use a functional, such as B3LYP or M06-2X, combined with an appropriate basis set to model the reactants, intermediates, transition states, and products. researchgate.netresearchgate.net These calculations can determine the geometries and energies of these species, providing a quantitative picture of the reaction energy profile. For instance, in a potential Diels-Alder reaction where this compound acts as the diene, DFT could be used to compare the activation barriers for the formation of different regioisomeric and stereoisomeric products. researchgate.net Similarly, for reactions involving the carbon-iodine bond, such as a Heck or Suzuki coupling, DFT could model the oxidative addition step to a metal catalyst, identifying the most favorable pathway. researchgate.net

Table 1: Representative Functional and Basis Set Combinations for Halogenated Diene Studies

| Functional | Basis Set for C, H | Basis Set for I | Typical Application |

|---|---|---|---|

| B3LYP | 6-31G(d) | LANL2DZ | General mechanism screening |

| M06-2X | 6-311+G(d,p) | SDD | Higher accuracy for thermochemistry and kinetics |

This table is illustrative and the choice of functional and basis set would be validated for the specific reaction under investigation.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comlibretexts.org For this compound, FMO analysis would provide significant insights into its reactivity in various pericyclic and cycloaddition reactions. libretexts.org

The energy and spatial distribution of the HOMO and LUMO would be calculated. The HOMO, being the orbital from which the molecule is most likely to donate electrons, indicates its nucleophilic character. youtube.com Conversely, the LUMO, the orbital to which the molecule is most likely to accept electrons, signifies its electrophilic character. youtube.com In a Diels-Alder reaction, for example, the interaction between the HOMO of the diene and the LUMO of the dienophile (or vice versa in an inverse-electron-demand Diels-Alder) governs the reaction's feasibility and regioselectivity. masterorganicchemistry.comucalgary.cayoutube.com The orbital coefficients on the terminal carbons of the diene system in the HOMO would be examined to predict the preferred sites of bond formation. The presence of the iodine atom would be expected to influence the energy levels and localization of these frontier orbitals.

Table 2: Conceptual Frontier Molecular Orbital Interactions for this compound in a Normal-Demand Diels-Alder Reaction

| Reactant | Frontier Orbital | Role | Interaction |

|---|---|---|---|

| This compound | HOMO | Nucleophile | Donates electrons |

Transition State Analysis and Reaction Pathway Elucidation

The elucidation of a reaction mechanism hinges on the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. aalto.fi Computational chemists would employ various algorithms to locate the transition state structures for reactions involving this compound.

Once a transition state is located, its structure provides crucial information about the geometry of the key bond-forming and bond-breaking events. Frequency calculations are performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. aalto.fi Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction pathway downhill from the transition state to the connected reactants and products, thus confirming the proposed mechanism. rsc.org For complex, multi-step reactions, this process would be repeated for each elementary step to map out the entire reaction pathway.

Prediction and Rationalization of Stereochemical Outcomes

Many reactions involving dienes are stereospecific or stereoselective, and computational methods are invaluable for predicting and understanding these outcomes. For this compound, this would be particularly relevant in reactions such as cycloadditions or stereoselective cyclizations.

By calculating the energies of the transition states leading to different stereoisomeric products (e.g., endo vs. exo in a Diels-Alder reaction), the kinetically favored product can be predicted. rsc.org The energy difference between these competing transition states determines the predicted stereoselectivity. For instance, in a Diels-Alder reaction, the preference for the endo product is often rationalized by secondary orbital interactions, which can be visualized and quantified through computational analysis. rsc.org The steric and electronic effects of the iodo and the alkyl substituents on the diene backbone would be explicitly accounted for in these models to provide accurate predictions.

Table 3: Hypothetical Energy Differences and Predicted Product Ratios for Stereoisomeric Transition States

| Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio (at 298 K) |

|---|---|---|

| TS (endo) | 0.0 | >99% |

This is a hypothetical example to illustrate the principle. Actual values would require specific DFT calculations.

Studies on Electronic Effects and Reactivity Modulation

The substituents on the diene system play a crucial role in modulating its reactivity. In this compound, the iodine atom and the alkyl chain will exert electronic and steric effects. Computational studies can systematically investigate these effects.

The electron-withdrawing or -donating nature of the iodine atom at the 1-position can be quantified using techniques like Natural Bond Orbital (NBO) analysis to determine atomic charges and orbital interactions. This would help in understanding how the iodine influences the nucleophilicity of the diene. Furthermore, computational models can be used to study the impact of modifying the substituents. For example, replacing the iodine with other halogens or introducing different functional groups on the deca-3,6-diene backbone would allow for a systematic in silico study of how these changes modulate the reaction barriers and stereoselectivity, guiding future synthetic efforts.

Future Research Directions and Unexplored Reactivity of 1 Iododeca 3,6 Diene

Development of Novel Catalytic Systems for Its Transformations

The vinyl iodide and diene moieties in 1-Iododeca-3,6-diene are prime targets for transition-metal catalysis. Future work will likely concentrate on developing new catalytic systems that offer enhanced efficiency, selectivity, and functional group tolerance for this specific substrate.

Vinyl iodides are highly valued in cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to metal centers. wikipedia.orgmdpi.com Palladium-catalyzed reactions such as the Suzuki, Heck, Sonogashira, and Negishi couplings are standard methods for forming new carbon-carbon bonds from vinyl iodides. wikipedia.orgmdpi.com However, challenges can arise, particularly in complex molecules. For instance, the iodide byproducts in C-N coupling reactions can have an inhibitory effect on palladium catalysts, necessitating the development of specialized ligands or solvent systems to mitigate this issue. nih.gov

Future research could explore the use of alternative, more sustainable metal catalysts like iron or copper. Iron-catalyzed cross-coupling reactions, for example, offer a more economical and environmentally friendly alternative to palladium. beilstein-journals.org Similarly, copper-catalyzed halogen-exchange reactions could be explored to convert less reactive vinyl halides to the more reactive this compound under mild conditions. wikipedia.org Gold catalysis, often enabled by specific P,N-ligands, represents another frontier, potentially offering unique reactivity for C-N bond formation with aryl iodides that could be extended to vinyl iodides. researchgate.net

For the diene portion, nickel and palladium catalysts are effective for various hydrofunctionalization reactions, such as hydroalkylation and hydroamination. nih.govsnnu.edu.cn A key research direction is the design of ligands that can precisely control the regioselectivity (e.g., 1,2- versus 1,4-addition) of these transformations.

| Catalyst System | Target Moiety | Transformation Type | Potential Research Focus |

|---|---|---|---|

| Palladium(0)/Biarylphosphine Ligands | Vinyl Iodide | C-N Cross-Coupling | Overcoming iodide inhibition; improving efficiency. nih.gov |

| Nickel/DuPhos Ligands | Diene | Hydroalkoxylation | Achieving high regio- and enantioselectivity. nih.gov |

| Iron(II)/TMEDA | Vinyl Iodide | C-C Cross-Coupling | Developing sustainable alternatives to palladium catalysts. beilstein-journals.org |

| Gold(I)/MeDalPhos | Vinyl Iodide | C-N Cross-Coupling | Exploring novel reactivity and high-valent gold intermediates. researchgate.net |

| Copper(I)/Ligand | Vinyl Bromide (precursor) | Halogen Exchange | Mild synthesis of vinyl iodides with broad functional group tolerance. wikipedia.org |

Exploration of New Reaction Manifolds for Selective Functionalization

A significant challenge and opportunity in the chemistry of this compound is the selective functionalization of its multiple reactive sites. Future research will need to develop reaction manifolds that can predictably target the vinyl iodide, one of the two double bonds, or engage multiple sites in controlled cascade reactions.

Chemoselectivity is paramount. For example, can the vinyl iodide undergo a Sonogashira coupling while leaving the diene untouched? The higher reactivity of the C-I bond compared to the C=C bonds makes this plausible, but catalyst and reaction condition optimization is crucial. mdpi.com Conversely, reactions like the Diels-Alder cycloaddition specifically target conjugated dienes. masterorganicchemistry.com While the diene in this compound is non-conjugated, catalytic isomerization to a conjugated system could precede a cycloaddition, opening a pathway to complex cyclic structures.

Domino or cascade reactions initiated at one site could lead to the functionalization of another. For instance, an iron-catalyzed radical cyclization could be initiated at the vinyl iodide, with the resulting radical intermediate adding across one of the double bonds to form a new cyclic structure. beilstein-journals.org Another area of exploration is the dicarbofunctionalization of the alkene moieties, where a single operation forms two new carbon-carbon bonds across a double bond. beilstein-journals.org

| Reaction Type | Target Site(s) | Synthetic Goal | Key Challenge |

|---|---|---|---|

| Site-Selective Cross-Coupling | Vinyl Iodide | Linear chain extension | Preventing side reactions at the diene moiety. |

| Regioselective Hydrofunctionalization | Diene (C3=C4 or C6=C7) | Introduction of heteroatoms or new carbon groups | Controlling addition to the desired double bond. nih.gov |

| Isomerization-Cycloaddition | Diene | Formation of six-membered rings | Developing a catalyst for both isomerization and cycloaddition. masterorganicchemistry.com |

| Radical Cyclization Cascade | Vinyl Iodide and Diene | Synthesis of carbocyclic products | Controlling the cyclization pathway and stereochemistry. beilstein-journals.org |

| Diels-Alder Reaction | Conjugated Diene | Formation of cyclohexene (B86901) derivatives | Requires prior isomerization of the non-conjugated diene. masterorganicchemistry.com |

Mechanistic Elucidation of Underexplored Transformations

A deep mechanistic understanding is essential for rationally designing selective and efficient transformations of this compound. Future research should employ a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational methods (e.g., Density Functional Theory) to probe reaction pathways. nih.govresearchgate.net

One area of interest is the potential for unexpected isomerizations during reactions. For example, Negishi-type homocouplings of (E)-iodoalkenes have been shown to yield Z,E-dienes, an apparent contra-thermodynamic outcome that can be explained through detailed computational analysis of the organometallic intermediates. researchgate.net Investigating whether similar isomerizations occur during cross-coupling of this compound would be critical for controlling product stereochemistry.

In gold-catalyzed reactions of alkynes and alkenes, the mechanism can branch to form either cyclobutenes or 1,3-dienes, with the pathways being very close in energy. researchgate.netnih.gov Elucidating the factors that control such branching—such as ligand sterics, substrate electronics, and catalyst counter-ion—would be vital if applying similar catalysis to the functional groups within this compound. Similarly, understanding the mechanism of Ni-catalyzed hydroamination, including the nature of the catalytic resting state and the rate-determining step, is key to optimizing the reaction for substrates like this diene. nih.gov

Sustainable Synthesis Approaches for this compound

The development of green and sustainable methods for the synthesis of this compound and its precursors is a critical research direction. Traditional methods for creating dienes, such as the Wittig reaction, are effective but generate stoichiometric amounts of phosphine (B1218219) oxide waste. snnu.edu.cn

More modern, catalytic approaches are preferable. Enyne metathesis offers a route to 1,3-dienes, and recent work has focused on expanding the toolbox of catalytic methods. snnu.edu.cn A particularly innovative approach is the direct palladium-catalyzed dehydrogenation of aliphatic carboxylic acids to form 1,3-dienes in a single step, a method that could potentially be adapted for precursors to this compound. snnu.edu.cn

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.